3,4-Dimethylphenyl 5-chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxylate
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Overview
Description
3,4-Dimethylphenyl 5-chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a 3,4-dimethylphenyl group, a chlorine atom, and a propan-2-ylsulfanyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl 5-chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Propan-2-ylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with propan-2-thiol in the presence of a base.
Coupling with 3,4-Dimethylphenyl Group: The final step involves the esterification of the carboxylate group with 3,4-dimethylphenol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl 5-chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines
Substitution: Formation of substituted pyrimidine derivatives
Scientific Research Applications
3,4-Dimethylphenyl 5-chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenyl 5-chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact mechanism can vary based on the functional groups present and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
- 3,4-Dimethylphenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate
- 3,4-Dimethylphenyl 5-chloro-2-(butylsulfanyl)pyrimidine-4-carboxylate
Uniqueness
The uniqueness of 3,4-Dimethylphenyl 5-chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C16H17ClN2O2S |
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Molecular Weight |
336.8 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 5-chloro-2-propan-2-ylsulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C16H17ClN2O2S/c1-9(2)22-16-18-8-13(17)14(19-16)15(20)21-12-6-5-10(3)11(4)7-12/h5-9H,1-4H3 |
InChI Key |
ICBDAFRYZCQJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)SC(C)C)C |
Origin of Product |
United States |
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